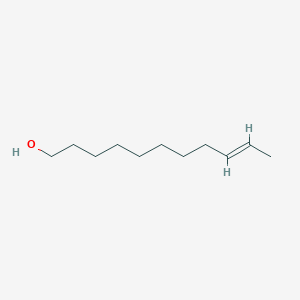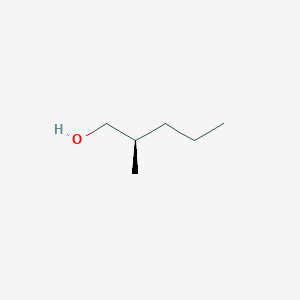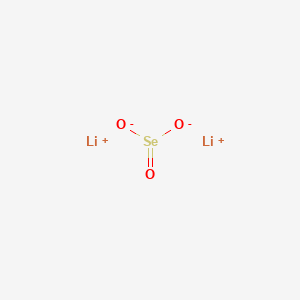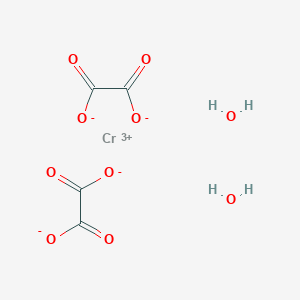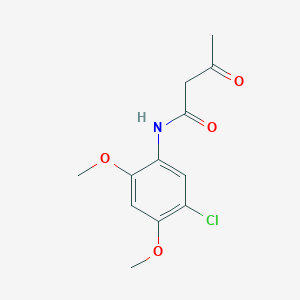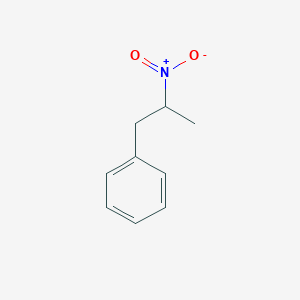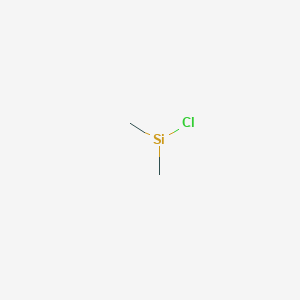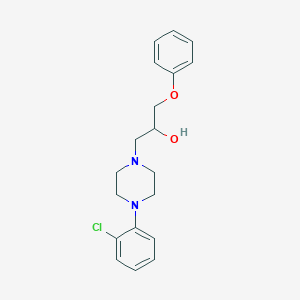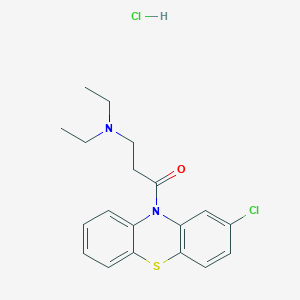
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride, commonly known as Methylene Blue, is a synthetic compound that has been used for various scientific research applications. It is a heterocyclic aromatic chemical compound that is commonly used as a staining agent in biological research. It is also used in medicine as a diagnostic tool for detecting various medical conditions.
作用机制
The mechanism of action of Methylene Blue is complex and not fully understood. It is believed to work by inhibiting the activity of nitric oxide synthase, which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to vasodilation and improved blood flow. Methylene Blue has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine.
生化和生理效应
Methylene Blue has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of a variety of conditions, including sepsis and neurodegenerative diseases.
实验室实验的优点和局限性
Methylene Blue has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive and easy-to-use staining agent. It is also relatively non-toxic and can be used in a variety of different cell types. However, one limitation is that it can interfere with the activity of certain enzymes, which can lead to false-positive results. Additionally, it can be difficult to differentiate between Methylene Blue staining and other types of staining.
未来方向
There are a number of potential future directions for the use of Methylene Blue in scientific research. One area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Methylene Blue has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, Methylene Blue may have potential as a treatment for sepsis and other inflammatory conditions. Further research is needed to fully understand the potential uses of Methylene Blue in these and other areas.
合成方法
Methylene Blue can be synthesized by a number of methods, including the reduction of 3,7-bis(dimethylamino)phenothiazin-5-ium chloride with sodium dithionite or sodium borohydride. The compound can also be synthesized by the reaction of N,N-diethyl-4-chloroaniline with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-propionic acid ethyl ester.
科学研究应用
Methylene Blue has been used in various scientific research applications, including as a staining agent in histology, cytology, and microbiology. It is also used as a diagnostic tool for detecting various medical conditions, such as methemoglobinemia and cyanide poisoning. Additionally, Methylene Blue has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
属性
CAS 编号 |
1045-82-5 |
|---|---|
产品名称 |
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride |
分子式 |
C19H22Cl2N2OS |
分子量 |
397.4 g/mol |
IUPAC 名称 |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
InChI 键 |
QELDTSNVBZMBTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
规范 SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
其他 CAS 编号 |
1045-82-5 |
相关CAS编号 |
800-22-6 (Parent) |
同义词 |
chloracizine chloracizine hydrochloride chloracizine methiodide chloracysine chloracyzine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



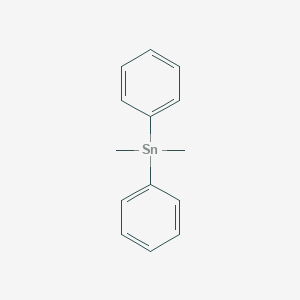
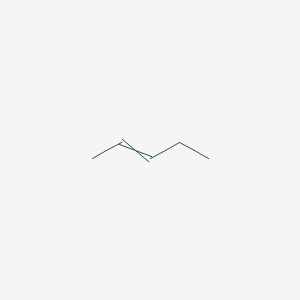
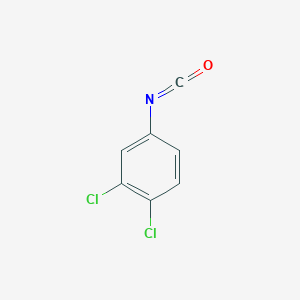
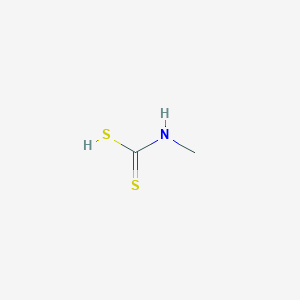
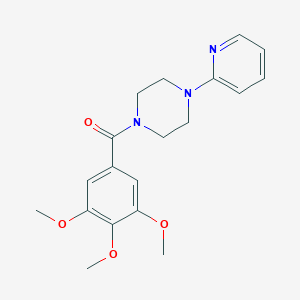
![Spiro[5.6]dodecane](/img/structure/B94616.png)
